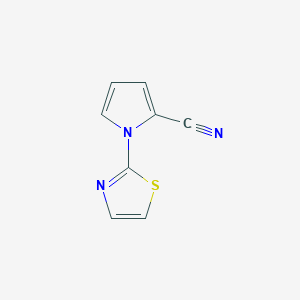

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile

Descripción

Historical Context and Development of Heterocyclic Chemistry

The foundations of heterocyclic chemistry trace their origins to the early 1800s, coinciding with the broader development of organic chemistry as a scientific discipline. The historical trajectory began with pivotal discoveries that established the importance of heterocyclic compounds in both natural and synthetic chemistry. In 1818, Brugnatelli achieved the separation of alloxan from uric acid, marking one of the earliest systematic investigations into heterocyclic structures. This initial work laid the groundwork for subsequent discoveries that would revolutionize our understanding of cyclic compounds containing heteroatoms.

The progression continued with Dobereiner's groundbreaking work in 1832, where he successfully produced furfural, a member of the furan family, through the treatment of starch with sulfuric acid. This achievement demonstrated the potential for synthetic approaches to heterocyclic chemistry, moving beyond simple isolation techniques. The year 1834 proved particularly significant with Runge's isolation of pyrrole through dry distillation of bones, a compound he initially termed "fiery oil". The same year witnessed the identification of quinoline from coal distillates, further expanding the repertoire of known heterocyclic structures.

The industrial implications of heterocyclic chemistry became apparent in 1906 when Friedlander synthesized indigo dye, enabling synthetic chemistry to displace large agricultural industries. This achievement demonstrated the practical applications and economic potential of heterocyclic compounds. The biological significance of these compounds gained recognition in 1936 when Treibs isolated chlorophyll derivatives from crude oil, providing insights into the biological origin of petroleum. The culmination of early heterocyclic chemistry understanding occurred in 1951 with the description of Chargaff's rules, which highlighted the crucial role of heterocyclic compounds, specifically purines and pyrimidines, in the genetic code.

Propiedades

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-6-7-2-1-4-11(7)8-10-3-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAIWWAIPXYULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363131 | |

| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439108-81-3 | |

| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction of Pyrrole with Chlorosulfonyl Isocyanate and Subsequent Treatment

One well-documented method for synthesizing pyrrole-2-carbonitriles involves:

- Reacting pyrrole (or substituted pyrroles) with chlorosulfonyl isocyanate in an inert solvent such as toluene or acetonitrile at low temperature (0 °C or below).

- The intermediate product is then treated with a molar excess of N,N-dimethylformamide (DMF).

- Addition of an organic base (commonly triethylamine) precipitates solid salts, which are removed by filtration.

- The pyrrole-2-carbonitrile is isolated from the solution phase by distillation after aqueous workup.

This method yields pyrrole-2-carbonitriles with improved isolated yields (65-76%) compared to earlier methods (31-41%) and avoids emission of gaseous by-products such as HCl and SO3 by using excess DMF.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrole + Chlorosulfonyl isocyanate | Toluene or acetonitrile, 0 °C or below | Molar ratio ~1:1 |

| Treatment with DMF | Excess DMF (≥2 eq) | Forms DMF complexes, stabilizes intermediate |

| Addition of base (triethylamine) | Room temperature | Precipitates salts for removal |

| Isolation | Filtration, aqueous extraction, distillation | Yields 65-76% |

Alternative Routes Using 2-Pyrrolecarboxaldehyde

Other synthetic routes start from 2-pyrrolecarboxaldehyde, which undergoes transformations to yield pyrrole-2-carbonitrile derivatives. These methods often require multiple steps including oxidation, amide formation, and dehydration, sometimes involving tedious aqueous workups and chromatographic purification.

Construction of the Thiazole Ring

The thiazole ring in this compound is typically constructed via the Hantzsch thiazole synthesis, which involves:

- Reaction between a carbothioamide derivative of the pyrrole system and a bromoacetyl derivative.

- The carbothioamide is prepared by treating the corresponding carboxamide with Lawesson’s reagent in refluxing tetrahydrofuran (THF).

- The bromoacetyl derivative is synthesized by acylation of the pyrrole or related heterocyclic compound.

This method efficiently forms the thiazole ring fused to the pyrrole moiety.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carboxamide + Lawesson’s reagent | Reflux in THF | Converts carboxamide to carbothioamide (88-99% yield) |

| Carbothioamide + 3-bromoacetyl derivative | Hantzsch reaction conditions | Forms thiazole ring |

| Acylation to form bromoacetyl derivative | Standard acylation (88-90% yield) | Prepares electrophilic partner |

Coupling to Form this compound

The final compound is obtained by coupling the thiazole ring with the pyrrole-2-carbonitrile intermediate, often through condensation or substitution reactions under controlled conditions. The exact coupling conditions depend on the substituents and protecting groups present but generally involve mild heating and use of polar aprotic solvents.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Pyrrole-2-carbonitrile synthesis | Pyrrole, chlorosulfonyl isocyanate, DMF, triethylamine | 0 °C, toluene or acetonitrile solvent | 65-76% | Improved yield, scalable |

| Carboxamide to carbothioamide | Lawesson’s reagent, THF reflux | Reflux in THF | 88-99% | High conversion |

| Bromoacetyl derivative formation | Acylation reagents | Standard acylation | 88-90% | High yield |

| Thiazole ring formation (Hantzsch reaction) | Carbothioamide + bromoacetyl derivative | Hantzsch conditions | Moderate to high | Efficient ring construction |

| Final coupling | Condensation/substitution | Mild heating, polar aprotic solvents | Variable | Dependent on substrates |

Research Findings and Notes

- The Hantzsch thiazole synthesis remains the most reliable method for constructing the thiazole ring fused to pyrrole systems.

- Use of Lawesson’s reagent for conversion of carboxamides to carbothioamides is efficient and yields are consistently high.

- The chlorosulfonyl isocyanate/DMF method for pyrrole-2-carbonitrile synthesis offers improved yields and cleaner reactions compared to older methods involving multiple extractions and chromatographic steps.

- The combined approach allows for modular synthesis, enabling functionalization at various stages for pharmaceutical applications.

- The compound’s unique heterocyclic framework makes it a valuable building block in medicinal chemistry, particularly for anticancer and antimicrobial drug development.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile can inhibit the growth of various cancer cell lines. Notable findings include:

- Case Study : A derivative demonstrated remarkable efficacy against colon carcinoma HCT-15 cells, indicating its potential as an anticancer agent .

Anticonvulsant Properties

The compound has also been studied for its anticonvulsant effects. A series of thiazole-integrated pyrrolidin analogues were synthesized and tested for their ability to prevent seizures:

- Findings : One analogue showed a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant activity .

The biological activities of this compound extend beyond anticancer and anticonvulsant effects. The compound has been linked to:

- Antimicrobial Activity : Structural analogues have shown high antimicrobial efficacy against various bacterial strains.

Materials Science Applications

In addition to its pharmaceutical potential, this compound is being explored for applications in materials science:

Synthesis of Novel Materials

The unique properties of this compound allow it to be utilized in the synthesis of novel materials with specific functionalities. Its ability to form stable complexes makes it suitable for use in:

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhancing the bioavailability of therapeutic agents |

| Polymer Science | Development of new polymers with tailored properties |

Future Research Directions

Future studies should focus on the following areas:

- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize drug candidates.

Mecanismo De Acción

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic yields.

Table 1: Comparative Analysis of Heterocyclic Carbonitriles

Key Findings from Comparative Analysis

Substituent Effects on Thermal Stability :

- Thiadiazole-containing compound 9d exhibits the highest melting point (186.6°C), likely due to enhanced intermolecular interactions (e.g., sulfur-mediated dipole-dipole forces) compared to tetrazole-containing 6a (146.3°C) .

- Bulky aromatic substituents (e.g., biphenyl in 3k ) increase melting points (198–200°C) by promoting π-π stacking .

Synthetic Yields and Reactivity: The thiazole and benzothiazole derivatives (e.g., 5c) are synthesized via nucleophilic substitution (e.g., bromopropanoyl intermediates reacting with thiols), with yields dependent on steric and electronic effects of substituents . Pyrrole-based compounds (e.g., 3k) achieve higher yields (73%) compared to pyrazole analogs, possibly due to better stabilization of reactive intermediates .

Spectroscopic and Structural Insights :

- ¹H NMR Shifts : Electron-withdrawing groups (e.g., CN) deshield adjacent protons. For example, the NH₂ protons in 6a resonate at δ 8.03 ppm due to conjugation with the nitrile group .

- IR Spectroscopy : Stretching vibrations for CN groups appear near ~2200 cm⁻¹ across all compounds, confirming consistent nitrile functionality .

Biological and Material Relevance :

- Thiazole and benzothiazole derivatives are associated with antimicrobial and anticancer activities, whereas tetrazole derivatives (e.g., 6a ) are explored for their metabolic stability in drug design .

- Pyrrole-carbonitriles (e.g., 3k ) are studied for optoelectronic applications due to extended π-conjugation .

Actividad Biológica

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrrole ring substituted with a thiazole moiety and a carbonitrile group. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole and pyrrole derivatives, including this compound. For instance, derivatives of thiazole have shown significant cytotoxic activity against various cancer cell lines. A notable study reported that compounds with similar structures inhibited the growth of HCT-116 colorectal cancer cells at low micromolar concentrations and induced apoptosis through caspase activation .

Table 1: Anticancer Activity of Thiazole and Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | <10 | Induces apoptosis |

| Analogues | Various | <5 | Inhibits CDK1 activity |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain thiazole-containing compounds showed minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| Analogues | E. coli | 0.025 |

Anticonvulsant Activity

Research has indicated that thiazole derivatives can possess anticonvulsant properties. A study highlighted that certain analogues exhibited effective protection in seizure models, suggesting that modifications to the thiazole moiety can enhance anticonvulsant activity .

Case Study: Anticonvulsant Properties

A specific analogue of thiazole integrated with pyrrolidine showed a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating substantial anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups significantly enhances the biological activity of thiazole and pyrrole derivatives. For example:

- The introduction of halogen substituents on the thiazole ring has been linked to improved anticancer activity.

- The carbonitrile group at position 2 of the pyrrole ring appears crucial for enhancing cytotoxic effects against cancer cells.

Table 3: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Halogen substitutions | Enhanced efficacy against cancer cells |

Q & A

Q. Table 1. Key Synthetic Routes and Yields

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Acetic acid, 80°C, 12h | 65–75% | |

| Copper-catalyzed click | THF/H₂O, 50°C, 16h, CuSO₄/ascorbate | 90% |

Q. Table 2. Biological Activities Reported

| Activity | Assay Model | IC₅₀/ MIC | Reference |

|---|---|---|---|

| Antitumor | MCF-7 breast cancer cells | 12.5 µM | |

| Antimycobacterial | M. tuberculosis H37Rv | 3.2 µg/mL | |

| Antiviral | HIV-1 RT inhibition | 45% at 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.